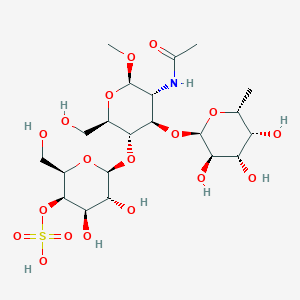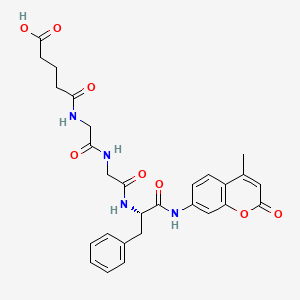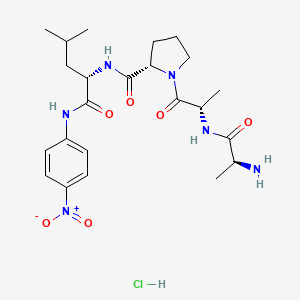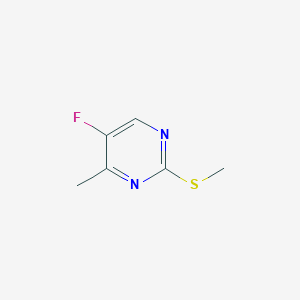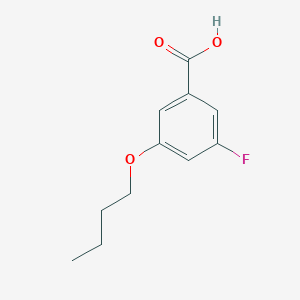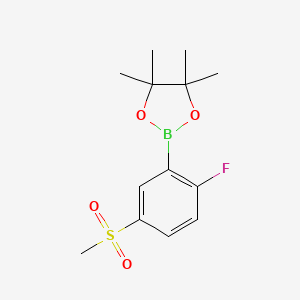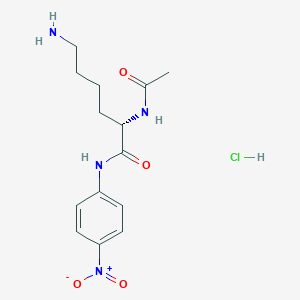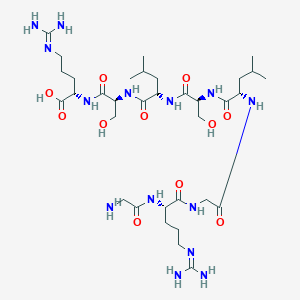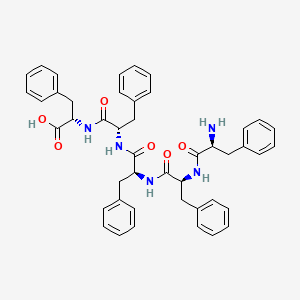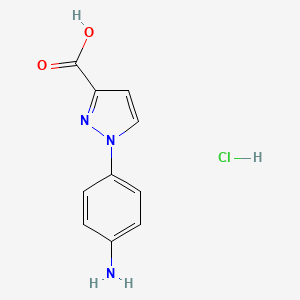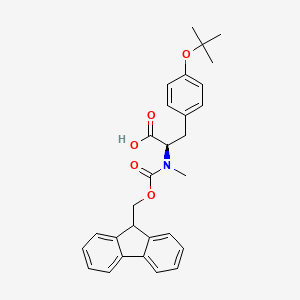
Acide (R)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)(méthyl)amino)-3-(4-(tert-butoxy)phényl)propanoïque
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C29H31NO5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
Fmoc-N-Me-D-Tyr(tBu)-OH: est largement utilisé dans la SPPS, une méthode de synthèse des peptides. Dans ce processus, le groupe Fmoc sert de protection temporaire pour le groupe amino, permettant l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante . Le groupe Fmoc est stable en milieu acide mais peut être éliminé par des amines secondaires comme la pipéridine, permettant des étapes de déprotection et de couplage sélectives .
Études d'inhibition enzymatique
Les chercheurs utilisent ce composé pour concevoir des inhibiteurs peptidiques capables de moduler l'activité enzymatique. Ces inhibiteurs sont des outils précieux pour comprendre les mécanismes enzymatiques et pour le développement de dosages enzymatiques.
Chacune de ces applications tire parti des propriétés chimiques uniques de Fmoc-N-Me-D-Tyr(tBu)-OH, démontrant sa polyvalence et son importance dans la recherche scientifique. La capacité du composé à être déprotégé sélectivement en fait un élément essentiel dans la synthèse et la modification des peptides, qui sont des techniques fondamentales dans de nombreux domaines de la recherche biochimique et pharmaceutique .
Mécanisme D'action
Target of Action
The primary target of this compound is the amino groups in solid phase peptide synthesis . The compound acts as a protecting group for these amino groups, preventing them from reacting until the appropriate time .
Mode of Action
The compound interacts with its targets by attaching to the amino groups and protecting them from premature reactions . This protection is stable under acidic conditions, which allows for selective removal of other protecting groups if present .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino groups, it ensures that the peptide chain is built in the correct sequence. The downstream effects include the successful synthesis of the desired peptide.
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence . By protecting the amino groups, it prevents unwanted reactions and ensures that the peptide chain is built correctly.
Action Environment
The compound is stable under acidic conditions, which allows for selective deprotection . Environmental factors such as pH and temperature would likely influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLSDEYZKFJXFT-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



